molecular formula C11H17Cl2N3O2 B14775434 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride

1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride

Cat. No.: B14775434
M. Wt: 294.17 g/mol
InChI Key: AXBGSYZYMVZKJU-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylmethyl group

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Nitrophenylmethyl Group: This step involves the substitution of the pyrrolidine ring with a 4-nitrophenylmethyl group. Common reagents for this step include 4-nitrobenzyl chloride and a base such as sodium hydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, sodium hydride, and hydrochloric acid. Major products formed from these reactions include reduced amines and substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound features a chloro group instead of a nitro group, which can lead to different reactivity and biological activity.

    1-Methylpyrrolidin-3-amine: This compound lacks the 4-nitrophenylmethyl group, resulting in different chemical and biological properties.

Properties

Molecular Formula

C11H17Cl2N3O2

Molecular Weight

294.17 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H15N3O2.2ClH/c12-10-5-6-13(8-10)7-9-1-3-11(4-2-9)14(15)16;;/h1-4,10H,5-8,12H2;2*1H

InChI Key

AXBGSYZYMVZKJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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